molecular formula C23H22F2N4O3S B2982723 N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1111142-41-6

N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2982723
CAS No.: 1111142-41-6
M. Wt: 472.51
InChI Key: CFKYUOQHLINCHX-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H22F2N4O3S and its molecular weight is 472.51. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Conformation

Studies on compounds related to N-(2,4-difluorophenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide have focused on understanding their crystal structures and conformations. For instance, research on 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides revealed compounds with a folded conformation about the methylene C atom of the thioacetamide bridge. These studies provide insights into the structural aspects that could influence the biological activity and interactions of similar compounds (S. Subasri et al., 2016; S. Subasri et al., 2017).

Synthetic Applications

The acetamide moiety, present in many pharmaceutical products, has been explored through the synthesis of new reagents for N-alkylacetamide production. These reagents, like p-methoxybenzyl N-acetylcarbamate potassium salt, showcase the versatility of the acetamide group in synthetic chemistry, which could be relevant for derivatives of the compound (Takeo Sakai et al., 2022).

Vibrational Spectroscopy and Quantum Computational Approach

The vibrational spectroscopy and quantum computational studies on similar compounds offer deep insights into the molecular vibrations, stereo-electronic interactions, and stability, which are crucial for understanding the functional capabilities of such complex molecules (S. J. Jenepha Mary et al., 2022).

Anticancer and Antimicrobial Potential

Research into novel compounds derived from similar molecular frameworks has shown potential anticancer and antimicrobial properties. This indicates that derivatives of this compound could be explored for their therapeutic applications (A. Abu‐Hashem et al., 2020; M. M. Al-Sanea et al., 2020).

Enzyme Inhibition

Sulfonamide derivatives have been extensively studied for their inhibitory effects on carbonic anhydrase enzymes. This suggests potential areas of research for this compound in enzyme inhibition, which could have therapeutic implications (T. Gokcen et al., 2016).

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[6-[(2-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F2N4O3S/c1-32-20-5-3-2-4-14(20)11-29-9-8-18-16(12-29)22(31)28-23(27-18)33-13-21(30)26-19-7-6-15(24)10-17(19)25/h2-7,10H,8-9,11-13H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKYUOQHLINCHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2CCC3=C(C2)C(=O)NC(=N3)SCC(=O)NC4=C(C=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.